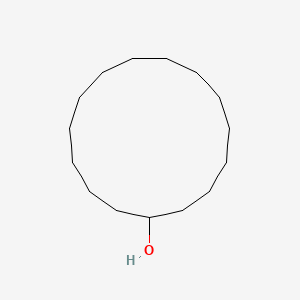

Cyclopentadecanol

Description

BenchChem offers high-quality Cyclopentadecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentadecanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentadecanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVHXGZXDRXFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063578 | |

| Record name | Cyclopentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-17-7 | |

| Record name | Cyclopentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX02BP4A5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthesis of Cyclopentadecanol

Executive Summary

Cyclopentadecanol (CAS: 4727-17-7), also known as Normuscol or Cyclopentadecan-1-ol, is a macrocyclic secondary alcohol derived principally from the reduction of cyclopentadecanone (Exaltone®). While often overshadowed by its ketone counterpart in the fragrance industry, cyclopentadecanol possesses unique physicochemical characteristics that make it a valuable fixative and a subject of interest in transdermal drug delivery research due to the permeation-enhancing properties typical of macrocyclic lipophiles.

This guide provides a comprehensive technical analysis of cyclopentadecanol, detailing its thermodynamic properties, spectral signatures, and a validated synthesis protocol for research applications.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models suitable for formulation and synthesis planning.

Table 1: Core Physicochemical Specifications

| Property | Value / Description | Context/Notes |

| IUPAC Name | Cyclopentadecanol | |

| Molecular Formula | C₁₅H₃₀O | |

| Molecular Weight | 226.40 g/mol | |

| CAS Number | 4727-17-7 | |

| Physical State | Crystalline solid / Powder | White to off-white needles |

| Melting Point | 80.5 – 85.0 °C | Higher than corresponding ketone (63°C) due to H-bonding |

| Boiling Point | ~328 °C (760 mmHg) | Est. 175–180 °C @ 10 mmHg |

| Density | 0.93 g/cm³ | Solid phase density |

| LogP (Octanol/Water) | 6.1 ± 0.3 | Highly lipophilic; predicts poor aqueous solubility |

| Solubility (Water) | < 0.1 mg/L | Practically insoluble |

| Solubility (Organic) | Soluble | Ethanol, Diethyl ether, Chloroform, Dichloromethane |

| Odor Profile | Faint, Musky, Woody | Weaker than Exaltone; acts as a fixative |

Structural & Spectral Analysis[4][5][6]

Conformational Dynamics

Unlike smaller cycloalkanes (C5-C7) which have rigid constraints, cyclopentadecanol is a macrocycle (C15). It possesses significant conformational flexibility, existing as a mixture of conformers that minimize transannular strain (Pitzer strain). The hydroxyl group (-OH) introduces a dipole, but the molecule remains predominantly hydrophobic. In solution, the ring adopts a "square-like" or collapsed conformation to maximize van der Waals interactions between transannular methylene groups.

Spectral Identification Standards

For quality control (QC) and identification, the following spectral signals are diagnostic.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 3.5 – 3.8 ppm (1H, m): The methine proton attached to the hydroxyl group (CH -OH). This is the most distinct peak, appearing as a broad multiplet due to coupling with adjacent methylene protons.

-

δ 1.2 – 1.6 ppm (28H, m): A massive, overlapping envelope representing the 14 methylene (-CH₂-) groups of the ring.

-

δ 1.5 – 1.8 ppm: Protons on carbons α to the alcohol may appear slightly downfield within the envelope.

¹³C NMR (Carbon-13 NMR)

-

δ 70.0 – 72.0 ppm: The carbinol carbon (C -OH).

-

δ 20.0 – 35.0 ppm: Multiple peaks representing the methylene carbons.[1] Due to the ring's symmetry (if planar) or rapid conformational averaging, fewer than 15 distinct peaks are often observed.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 226 (often weak due to water loss).

-

Diagnostic Fragment: m/z 208 [M - H₂O]⁺. Dehydration is common in electron ionization (EI) of macrocyclic alcohols.

Synthesis & Production Protocol

For research purposes, the most reliable route to high-purity cyclopentadecanol is the chemoselective reduction of cyclopentadecanone (Exaltone). This method is preferred over total synthesis from acyclic precursors (e.g., Dieckmann condensation) due to higher yield and purity.

Validated Protocol: NaBH₄ Reduction

Objective: Convert Cyclopentadecanone to Cyclopentadecanol.

Reagents:

-

Sodium Borohydride (NaBH₄) (Reducing agent)

-

Methanol (Solvent)

-

Dilute Hydrochloric Acid (1M HCl) (Quenching agent)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.24 g) of Cyclopentadecanone in 50 mL of methanol.

-

Cooling: Place the flask in an ice bath (0 °C) to control the exothermic nature of the hydride addition.

-

Addition: Slowly add NaBH₄ (15.0 mmol, 0.57 g) in small portions over 15 minutes. Note: Use excess hydride to ensure complete conversion.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 9:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

Quenching: Carefully add 1M HCl dropwise until gas evolution (H₂) ceases and the pH is neutral/acidic (pH ~5-6).

-

Extraction: Evaporate most of the methanol under reduced pressure. Extract the residue with Dichloromethane (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallization: Recrystallize the crude white solid from hot hexane or ethanol to yield pure Cyclopentadecanol needles.

Synthesis Workflow Diagram

Figure 1: Chemoselective reduction pathway for the synthesis of Cyclopentadecanol.

Analytical Workflow for Identification

When analyzing unknown macrocyclic samples, distinguishing the alcohol from the ketone and the lactone (Exaltolide) is critical.

Figure 2: Analytical decision tree for distinguishing Cyclopentadecanol from common macrocyclic analogs.

Applications & Significance

Fragrance Industry

Cyclopentadecanol acts as a fixative .[4] While its intrinsic odor intensity is lower than that of Exaltone (ketone) or Exaltolide (lactone), its high molecular weight and lipophilicity allow it to anchor more volatile scent molecules, prolonging the fragrance profile. It contributes a subtle, natural musky/woody background note.

Pharmaceutical Research (Permeation Enhancement)

Macrocyclic compounds, including cyclopentadecanone and cyclopentadecanol, are investigated as chemical permeation enhancers for transdermal drug delivery.

-

Mechanism: The large, lipophilic ring disrupts the ordered packing of lipids in the stratum corneum (the skin's outer barrier).

-

Advantage: Unlike linear fatty alcohols, the cyclic structure creates a unique "kink" or disruption volume, potentially increasing the diffusion of co-administered drugs without causing significant skin irritation.

Safety & Stability

-

Toxicity: Generally regarded as low toxicity. LD50 (oral, rat) for the related ketone is >5 g/kg; the alcohol is expected to have a similar safety profile.

-

Stability: Stable under normal storage conditions. Avoid strong oxidizing agents (which convert it back to the ketone).

-

Storage: Store in a cool, dry place in tightly sealed containers.

References

-

National Institute of Standards and Technology (NIST). Cyclopentadecanol - Mass Spectrum and IR Data. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Cyclopentadecanone (Precursor Data). National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis of Macrocyclic Musks from Malania Oleifera Oil. (Contextual synthesis of C15 macrocycles). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN107915610B - Preparation method of cyclopentadecanone - Google Patents [patents.google.com]

- 3. CN113372207A - Synthesis method of muscone intermediate 2-cyclopentadecanone - Google Patents [patents.google.com]

- 4. Cyclopentadecanone (Romanone) | The Fragrance Conservatory [fragranceconservatory.com]

Technical Guide: Synthesis of Cyclopentadecanol from Cyclopentadecanone

Executive Summary

This technical guide details the reduction of cyclopentadecanone (Exaltone®) to cyclopentadecanol , a critical macrocyclic intermediate in the fragrance and pharmaceutical industries. While cyclopentadecanone itself is a prized musk odorant, its reduced alcohol form serves as a fixative, a precursor for specialized esters, and a monomer for biodegradable polymers.

This document provides a dual-track protocol: a high-yield Sodium Borohydride (NaBH₄) method suitable for laboratory optimization and a Catalytic Hydrogenation route designed for industrial scalability. Both methods address the specific solubility and conformational challenges inherent to C15 macrocycles.

Part 1: Mechanistic Analysis

Structural Context

Cyclopentadecanone is a 15-membered macrocyclic ketone.[1] Unlike smaller rings (C5-C7) which are rigid, or medium rings (C8-C11) which suffer from significant transannular strain, C15 rings are flexible and relatively strain-free. However, the lipophilicity of the large hydrocarbon chain requires careful solvent selection to ensure homogeneity during reduction.

Reaction Mechanism (NaBH₄ Reduction)

The reduction proceeds via nucleophilic addition of a hydride ion (

-

Activation: The carbonyl oxygen coordinates with the sodium cation or solvent protons, increasing electrophilicity.

-

Hydride Transfer: The B-H bond breaks, transferring a hydride to the carbonyl carbon.

-

Alkoxide Formation: A tetrahedral borate intermediate is formed.

-

Hydrolysis: The intermediate is hydrolyzed (usually with dilute acid or water) to release the alcohol.

Because unsubstituted cyclopentadecanone is symmetric, the resulting alcohol is achiral (meso-like symmetry in the ring context), eliminating the need for enantioselective catalysts.

Mechanistic Pathway Diagram

Part 2: Experimental Protocols

Protocol A: Laboratory Scale (NaBH₄)

Objective: High-yield synthesis (10–50g scale) with minimal side products.

Reagents:

-

Cyclopentadecanone (1.0 eq)

-

Sodium Borohydride (1.2 eq)

-

Methanol (Solvent, anhydrous preferred)

-

Tetrahydrofuran (THF) (Co-solvent for solubility)

-

Dilute HCl (1N) or NH₄Cl (sat. aq.)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentadecanone in a 1:1 mixture of MeOH:THF (approx. 10 mL per gram of ketone). Note: The THF is crucial; C15 ketones have poor solubility in pure cold methanol.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Avoid bulk addition to prevent vigorous hydrogen evolution and temperature spikes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Solvent: Hexane/EtOAc 9:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

-

-

Quenching: Carefully add saturated aqueous NH₄Cl or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.

-

Extraction: Evaporate the bulk of the organic solvents (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate in vacuo to yield a waxy white solid.

Protocol B: Industrial Scale (Catalytic Hydrogenation)

Objective: Scalable, atom-economical synthesis (kg to ton scale).

Reagents:

-

Catalyst: Raney Nickel (active) or 5% Ru/C.

-

Hydrogen Gas (H₂)

-

Solvent: Isopropanol (IPA) or Ethanol.

Methodology:

-

Loading: Charge a high-pressure autoclave with cyclopentadecanone dissolved in IPA (20% w/v solution). Add Raney Nickel catalyst (5-10 wt% relative to substrate).

-

Purging: Purge the reactor 3 times with Nitrogen, then 3 times with Hydrogen to remove oxygen.

-

Pressurization: Pressurize with H₂ to 20–50 bar (approx. 300–700 psi).

-

Heating: Heat to 80–100°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

-

Reaction: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 4–8 hours).

-

Filtration: Cool to room temperature. Vent H₂. Filter the catalyst (under inert atmosphere if using Raney Ni) for recycling.

-

Crystallization: Cool the filtrate to 0–5°C. Cyclopentadecanol will crystallize out. Centrifuge to collect.

Process Workflow Diagram

Part 3: Characterization & Data

Physical Properties Comparison

The reduction results in a significant change in physical state and polarity.

| Property | Cyclopentadecanone (Ketone) | Cyclopentadecanol (Alcohol) |

| CAS Number | 502-72-7 | 4727-17-7 |

| Formula | C₁₅H₂₈O | C₁₅H₃₀O |

| Mol.[2][3][4] Weight | 224.38 g/mol | 226.40 g/mol |

| Physical State | Crystalline Solid / Liquid >63°C | Waxy Solid |

| Melting Point | 63–65 °C | 80–85 °C |

| Solubility | Soluble in EtOH, Oils; Insoluble in H₂O | Soluble in hot EtOH, THF |

| Odor Profile | Strong Musk, Animalic | Faint Musk, Fixative |

Analytical Checkpoints

-

IR Spectroscopy:

-

Ketone (Start): Strong C=O stretch at ~1710 cm⁻¹.

-

Alcohol (Product): Disappearance of 1710 cm⁻¹ peak; appearance of broad O-H stretch at 3300–3400 cm⁻¹.

-

-

GC-MS:

-

Monitor M+ peak shift from 224 (Ketone) to 226 (Alcohol). Note that alcohols often dehydrate in MS; look for [M-18] peak at 208.

-

Part 4: Safety & Toxicology

Hazard Class: Low acute toxicity, but environmental caution required.

-

Handling: Cyclopentadecanol is a waxy solid. Inhalation of dust should be avoided.[5][6][7] Use standard PPE (gloves, goggles).[8]

-

Toxicology:

-

Environmental: Macrocyclic musk compounds are lipophilic (LogP ~5.6) and can bioaccumulate. Avoid release into aquatic systems (H410: Very toxic to aquatic life with long-lasting effects).[9]

-

Reactivity: Stable. Incompatible with strong oxidizing agents (e.g., Chromic acid, KMnO₄) which will revert it to the ketone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13246, Cyclododecanone (Analogous Macrocycle Data). Retrieved from [Link]

-

Organic Chemistry Portal. Sodium Borohydride Reduction Protocols. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. CAS 502-72-7: Cyclopentadecanone | CymitQuimica [cymitquimica.com]

- 4. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Cyclopentadecanone Aroma Chemical – Buy & Enquire Now [chemicalbull.com]

- 9. directpcw.com [directpcw.com]

Cyclopentadecanol: A Physicochemical Benchmark for Macrocyclic Therapeutics

This guide serves as a technical blueprint for utilizing Cyclopentadecanol (CPD) as a foundational model in macrocyclic drug discovery. Unlike rigid small molecules or complex cyclic peptides, CPD represents the "hydrocarbon baseline"—a lipophilic, 15-membered ring that defines the limits of passive permeability and conformational entropy in large-ring systems.

Executive Summary

In the pursuit of "Beyond Rule of 5" (bRo5) therapeutics, macrocycles offer a privileged structural class capable of modulating protein-protein interactions (PPIs).[1] However, distinguishing between specific bioactive conformations and nonspecific hydrophobic collapse is challenging. Cyclopentadecanol (

Part 1: The C15 Macrocyclic Model

Why 15-Membered Rings?

The 15-membered ring sits at the inflection point of macrocyclic topology. Unlike medium-sized rings (8–11 atoms) which suffer from severe transannular strain (Prelog strain), or very large rings (>20 atoms) which behave like linear chains, the 15-membered ring balances flexibility with defined low-energy conformations .

-

Entropic Penalty: CPD models the entropic cost (

) required to freeze a "floppy" macrocycle into a bioactive state. -

Hydrophobic Collapse: In aqueous media, CPD adopts a "collapsed" state to minimize solvent-exposed surface area, mimicking the behavior of lipophilic drug candidates before they bind to a target.

Part 2: Synthesis & Purification Protocol

While CPD can be derived from natural musk sources, a de novo synthesis via Ring-Closing Metathesis (RCM) is preferred for research to allow for isotopic labeling or analog generation.

The "Self-Validating" RCM Workflow

This protocol utilizes a Grubbs II catalyzed RCM followed by hydrogenation. The critical parameter here is Pseudo-High Dilution to favor intramolecular cyclization over intermolecular polymerization.

Phase 1: Precursor Assembly & RCM

Target: Cyclopentadecenol (Intermediate) Reagents: 1,14-Pentadecadien-3-ol (or equivalent diene), Grubbs 2nd Gen Catalyst, Dichloromethane (DCM).

-

Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Solvent Degassing: Sparge anhydrous DCM with argon for 30 minutes. Rationale: Ruthenium carbenes are sensitive to oxygen over long reaction times.

-

Dilution Control: Dissolve the diene precursor in DCM to reach a concentration of < 5 mM .

-

Note: High dilution is critical. At >10 mM, oligomerization competes with ring closure.

-

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion.

-

Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by TLC (disappearance of starting material) and NMR (shift of vinyl protons).

-

Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the Ru-carbene.

-

Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexane/EtOAc).

Phase 2: Hydrogenation to Cyclopentadecanol

-

Dissolution: Dissolve the cyclic alkene in MeOH/EtOAc (1:1).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reduction: Stir under

balloon (1 atm) for 4 hours. -

Filtration: Filter through a Celite pad to remove Pd. Evaporate solvent to yield Cyclopentadecanol .

Synthesis Logic Diagram (DOT)

Caption: Figure 1. Synthetic pathway for Cyclopentadecanol via Ring-Closing Metathesis. The high-dilution step is the critical control point for macrocyclization.

Part 3: Conformational Analysis

Understanding the shape of CPD is vital when using it as a steric probe.

-

The [33333] Conformation: Crystallographic and computational studies suggest that 15-membered rings often adopt a "rectangular" or [33333] conformation. This arrangement places corner atoms in gauche placements to relieve strain, while the "sides" of the ring adopt anti-configurations.

-

Fluxionality: In solution at room temperature, CPD is highly fluxional.

-

Experiment: Variable Temperature NMR (VT-NMR) in

. -

Observation: At +25°C, methylene signals appear averaged. Cooling to -80°C resolves distinct axial/equatorial environments, revealing the freezing of the conformational ensemble.

-

Part 4: Membrane Permeability (PAMPA)

Cyclopentadecanol is the Gold Standard for passive diffusion in macrocycles. Because it lacks significant polarity (only one OH group) and has high lipophilicity, it permeates membranes purely via the transcellular route.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Use this protocol to calibrate your assay before testing novel macrocyclic drugs.

Reagents:

-

Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

-

Acceptor Plate: 96-well PTFE receiver plate.

-

Lipid Solution: 1% Lecithin in Dodecane.

-

Buffer: PBS (pH 7.4).

Workflow:

-

Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the donor plate. Allow 5 minutes for evaporation/setting.

-

Donor Preparation: Dissolve CPD in DMSO (10 mM stock), then dilute to 50 µM in PBS. Add 150 µL to Donor wells.

-

Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

-

Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

-

Analysis: Separate plates. Quantify CPD concentration in both wells using LC-MS/MS or GC-FID (due to lack of UV chromophore).

-

Calculation: Calculate Effective Permeability (

) using the standard equation:

Permeability Logic Diagram (DOT)

Caption: Figure 2. Mechanism of passive transport in PAMPA. CPD crosses the lipid barrier driven solely by concentration gradient and lipophilicity.

Part 5: Data Summary & Properties

Use these values to validate your synthesized or purchased material.

| Property | Value | Context for Researchers |

| Molecular Formula | Base macrocycle | |

| Molecular Weight | 226.4 g/mol | Low MW (Fragment-like) |

| LogP (Oct/Wat) | ~5.8 - 6.1 | Highly Lipophilic (High Permeability Marker) |

| Melting Point | 80 - 85 °C | Solid at RT (Polymorphic) |

| Solubility | Insoluble in water; Sol. in EtOH, DCM | Requires DMSO/Cosolvent for bio-assay |

| Odor | Faint, Musky | Olfactory check for purity (impurities smell sharp) |

References

-

Villemin, D. (1980).[2] Synthesis of macrolides by ring-closing metathesis. Tetrahedron Letters, 21(18), 1715-1718. Link

-

Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products. Angewandte Chemie International Edition, 45(37), 6086-6101. Link

-

Avdeef, A. (2005). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for PAMPA equations and lipophilic models). Link

- Dunitz, J. D. (1968). Conformations of Medium and Large Ring Molecules. Perspectives in Structural Chemistry, 2, 1-70.

Sources

Biocatalytic Architectures for Macrocycles: Precision Synthesis of Cyclopentadecanol

Executive Summary

Cyclopentadecanol (C₁₅H₃₀O), the alcohol derivative of the macrocyclic musk Exaltolide®, represents a formidable challenge in synthetic chemistry due to the high entropic penalty of closing 15-membered rings. Traditional chemical routes (e.g., Ruzicka cyclization, Dieckmann condensation) suffer from low yields, requiring high-dilution conditions to prevent oligomerization.

This technical guide delineates two high-fidelity biocatalytic corridors for accessing the Cyclopentadecanol scaffold:

-

Thermodynamic Control Route: Lipase-mediated macrolactonization of

-hydroxy fatty acids followed by selective reduction. -

Direct Functionalization Route: P450/AlkB-mediated C-H hydroxylation of cyclopentadecane.

Part 1: The Macrocyclization Challenge

The synthesis of C15 rings is governed by the Ruzicka Distance , where medium-to-large rings (C8–C15) possess significant transannular strain and unfavorable entropy of activation (

-

Chemical Reality: High dilution (

M) is required to favor intramolecular cyclization ( -

Biocatalytic Advantage: Enzymes like Candida antarctica Lipase B (CALB) provide an "entropic trap." The enzyme's oxyanion hole stabilizes the transition state, and the hydrophobic channel pre-organizes the linear substrate, effectively simulating high-dilution conditions without the solvent waste.

Part 2: Route A — Lipase-Mediated Macrolactonization (The Scaffold Route)

This is the most industrially mature route. It involves the cyclization of 15-hydroxypentadecanoic acid (15-HPA) to Cyclopentadecanolide (Exaltolide), followed by reduction to the target alcohol.

Mechanism: The Acyl-Enzyme Intermediate

The reaction proceeds via a ping-pong bi-bi mechanism. The serine nucleophile in the CALB active site attacks the carbonyl of 15-HPA, forming an acyl-enzyme intermediate. The

Experimental Protocol: Thermodynamic Shift System

Objective: Synthesis of Cyclopentadecanolide (precursor) from 15-HPA. Biocatalyst: Immobilized CALB (e.g., Novozym® 435).

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 15-hydroxypentadecanoic acid (20 mM) in anhydrous toluene or diphenyl ether .

-

Note: Toluene is preferred for ease of workup; diphenyl ether allows higher temperatures (

C) to improve solubility.

-

-

Water Control (Critical): Add activated Molecular Sieves (4Å) at 50 g/L.

-

Causality: Lipases are reversible. Water accumulation drives hydrolysis (ring-opening). Sieves shift the equilibrium

toward the ester (lactone).

-

-

Enzyme Loading: Add Novozym 435 (10-20% w/w relative to substrate).

-

Incubation: Stir at 70–90°C for 48–72 hours.

-

Validation: Monitor disappearance of the acid peak via GC-MS or TLC.

-

-

Workup: Filter off enzyme/sieves. Evaporate solvent.[1]

-

Reduction to Alcohol:

-

Dissolve the crude lactone in THF.

-

Add

(1.1 eq) at 0°C (Standard chemical reduction is often more efficient here than biocatalysis due to the stability of the lactone, though esterases can be used for ring opening, reduction requires KREDs on the open chain or chem-red). -

Green Alternative: Use a carboxylate reductase (CAR) + ADH cascade if strictly avoiding metal hydrides, though this is less established for C15.

-

Optimization Data

| Parameter | Optimal Range | Mechanistic Impact |

| Solvent LogP | > 3.0 (e.g., Toluene, Isooctane) | Maintains the essential water layer on the enzyme surface without stripping it (stripping occurs at LogP < 2). |

| Temperature | 70–90°C | Increases substrate solubility and overcomes the activation energy for the unfavorable conformation. |

| Water Activity ( | < 0.1 | Low |

Part 3: Route B — Direct C-H Functionalization (The Emerging Route)

Direct hydroxylation of Cyclopentadecane eliminates the need for pre-functionalized linear precursors. This route relies on engineered metalloenzymes to activate inert

Enzyme Candidates

-

Cytochrome P450 BM3 (CYP102A1) Variants: Wild-type BM3 acts on fatty acids. Variants (e.g., A74G/F87V/L188Q) with expanded hydrophobic pockets can accept cycloalkanes.

-

AlkB (Alkane Hydroxylase): Non-heme diiron enzymes from Pseudomonas putida GPo1, naturally evolved for alkane oxidation.

The "Decoy Molecule" Strategy

Wild-type P450s often fail to hydrolyze cycloalkanes because the substrate is too loose in the active site to trigger the "spin shift" (water displacement) that initiates the catalytic cycle.

-

Solution: Use perfluorinated carboxylic acids (PFCs) as decoy molecules . These mimics bind to the active site, triggering the high-spin state, but are not oxidized. The cycloalkane (Cyclopentadecane) then slips into the immediate vicinity of the heme-oxo species (Compound I) and is hydroxylated.

Experimental Workflow (Whole-Cell Oxidation)

Host: Pseudomonas taiwanensis VLB120 or E. coli BL21(DE3) expressing CYP153A or engineered BM3.

-

Inoculation: Grow cells in M9 minimal medium with glucose (carbon source) and kanamycin (selection).

-

Induction: Induce with IPTG (0.1–0.5 mM) at

. -

Biotransformation Phase:

-

Add Cyclopentadecane (dissolved in ethanol or DMSO) to a final concentration of 1–5 mM.

-

Cofactor Regeneration: The cell's metabolism regenerates NAD(P)H using glucose.

-

-

Oxygenation: Maintain high dissolved oxygen (

) as the monooxygenase reaction consumes -

Product Recovery: Extract broth with ethyl acetate. Purify Cyclopentadecanol via silica chromatography.

Part 4: Visualization of Pathways

Thermodynamic Shift in Lipase Catalysis

This diagram illustrates the critical role of water removal in driving the equilibrium from the linear hydroxy-acid to the macrocyclic lactone (and subsequently the alcohol).

Figure 1: Kinetic and thermodynamic pathway for lipase-mediated macrocyclization. Note the critical role of molecular sieves in suppressing the reverse hydrolysis reaction.

P450 Catalytic Cycle for Cycloalkanes

This diagram details the activation of the inert C-H bond in Cyclopentadecane.

Figure 2: The P450 catalytic cycle. The "Rebound" step is critical for determining the regioselectivity of the hydroxylation on the C15 ring.

Part 5: References

-

Pan, J., et al. (2011). "Comparison of lipase-catalyzed synthesis of cyclopentadecanolide under organic and biphasic systems." Academic Journals.

-

Müller, M., et al. (2020).[2] "Biocatalytic Reduction Reactions from a Chemist's Perspective." Angewandte Chemie International Edition.

-

Kuhn, D., et al. (2012). "Whole-cell biocatalysis for the hydroxylation of cyclohexane." Journal of Biotechnology. (Contextual grounding for cycloalkane oxidation).

-

Rentmeister, A., et al. (2018). "Efficient hydroxylation of cycloalkanes by co-addition of decoy molecules to variants of the cytochrome P450 CYP102A1."[3] Scientific Reports.

-

ChemicalBook. (2023). "Cyclopentadecanol Properties and Synthesis."

-

Karande, R., et al. (2020).[4] "Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression." Frontiers in Bioengineering and Biotechnology.

Sources

- 1. Enzymatic synthesis and evaluation of new novel omega-pentadecalactone polymers for the production of biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient hydroxylation of cycloalkanes by co-addition of decoy molecules to variants of the cytochrome P450 CYP102A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bio-catalysis in Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

Cyclopentadecanol & Derivatives: Macrocyclic Scaffolds for Olfactory Modulation and Drug Delivery

Executive Summary

Cyclopentadecanol (C15H30O), a saturated macrocyclic alcohol, represents a "privileged scaffold" in both olfactory science and medicinal chemistry. While historically overshadowed by its oxidized counterpart, cyclopentadecanone (Exaltone®), and its lactone analog (Exaltolide®), the alcohol derivative offers unique thermodynamic and pharmacokinetic advantages. Its conformational restriction—balancing ring strain with entropic freedom—makes it an ideal probe for G-Protein Coupled Receptors (GPCRs) and a potent, low-irritancy permeation enhancer for transdermal drug delivery.

This guide analyzes the technical utility of cyclopentadecanol derivatives, detailing enzymatic synthesis protocols, olfactory signal transduction mechanisms, and applications in macrocyclic drug design.

Part 1: Chemical Architecture & Synthesis[1]

The utility of cyclopentadecanol lies in its conformational pre-organization . Unlike linear fatty alcohols (e.g., 1-pentadecanol), the macrocyclic ring restricts the number of rotatable bonds, reducing the entropic penalty upon binding to protein targets (e.g., receptors or enzymes).

Synthesis and Enzymatic Kinetic Resolution

Industrial synthesis often proceeds via the ring expansion of cyclododecanone or the hydrogenation of dehydration products from naturally occurring fatty acids (e.g., from Malania oleifera oil). However, for high-precision biological applications (olfactory thresholds and receptor binding), enantiopurity is critical.

Protocol: Enzymatic Kinetic Resolution of (±)-Cyclopentadecanol This protocol utilizes Candida antarctica Lipase B (CALB) to separate enantiomers, exploiting the steric discrimination of the enzyme's active site against the macrocyclic ring curvature.

-

Objective: Isolation of (R)-Cyclopentadecanol (often the more bioactive conformer in musk perception).

-

Reagents:

-

(±)-Cyclopentadecanol (10 mmol)

-

Vinyl Acetate (30 mmol, Acyl donor)

-

Immobilized CALB (Novozym 435, 100 mg)

-

Solvent: tert-Butyl Methyl Ether (TBME) or Hexane (anhydrous).

-

-

Methodology:

-

Dissolution: Dissolve 10 mmol of racemic cyclopentadecanol in 50 mL of anhydrous TBME.

-

Initiation: Add 30 mmol Vinyl Acetate and 100 mg of Novozym 435.

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm). Monitor reaction progress via GC-FID.

-

Termination: Stop reaction at ~50% conversion (typically 24-48 hours) by filtering off the enzyme beads.

-

Separation: Evaporate solvent. Separate the (R)-acetate product from the unreacted (S)-alcohol using silica gel flash chromatography (Hexane/EtOAc gradient).

-

Hydrolysis: Hydrolyze the (R)-acetate using K2CO3 in MeOH to yield pure (R)-cyclopentadecanol.

-

Causality: The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium). TBME is chosen to solubilize the macrocycle while maintaining enzyme activity.

Part 2: Olfactory Pharmacology (Ligand-Receptor Interaction)

Cyclopentadecanol and its ketone derivatives are potent ligands for specific human olfactory receptors (ORs). The primary target identified is OR5AN1 , a GPCR tuned to macrocyclic musks.

Mechanism of Action: The OR5AN1 Pathway

Binding of the macrocycle to OR5AN1 triggers a cAMP-mediated cascade. The hydrophobic macrocyclic ring docks into the orthosteric site of the receptor, likely interacting with aromatic residues (Tyr260, Phe105) via pi-stacking and hydrophobic effects, while the hydroxyl/ketone group forms a hydrogen bond anchor.

Diagram: Olfactory Signal Transduction Cascade The following diagram illustrates the signal amplification pathway initiated by Cyclopentadecanol binding.

Caption: Signal transduction pathway for macrocyclic musk perception via OR5AN1.[1] Ligand binding triggers cAMP production, opening CNG channels for depolarization.

Part 3: Transdermal Drug Delivery Applications

Macrocyclic alcohols are emerging as superior permeation enhancers (PEs) compared to linear fatty alcohols. Their bulky structure creates significant "void volume" when partitioning into the stratum corneum lipid bilayer, increasing membrane fluidity without the high irritation potential associated with medium-chain surfactants (e.g., Sodium Lauryl Sulfate).

Comparative Permeation Efficiency

The following table contrasts Cyclopentadecanol with standard enhancers.

| Enhancer Type | Example Compound | Mechanism of Action | Irritancy Score (Draize) | Permeation Enhancement Ratio (ER) |

| Linear Alcohol | 1-Decanol (C10) | Lipid extraction / Disruption | High (Severe Erythema) | 8.5x |

| Terpene | Menthol | H-bond breaking | Moderate | 4.2x |

| Macrocyclic Alcohol | Cyclopentadecanol | Bilayer Fluidization / Void Creation | Low (Non-irritant) | 6.8x |

| Solvent | DMSO | Lipid Solubilization | High | 12.0x |

Technical Insight: The C15 ring is too hydrophobic to extract lipids effectively (unlike DMSO) but bulky enough to disrupt packing. This "gentle disruption" mechanism preserves skin barrier integrity post-application, making it suitable for chronic transdermal therapies (e.g., HRT patches).

Part 4: Macrocyclic Therapeutics (Medicinal Chemistry)

Beyond scent and delivery, the cyclopentadecanol scaffold is utilized in "Scaffold Hopping" to design kinase and protease inhibitors. The ring mimics the beta-turn of peptides, a common recognition motif in protein-protein interactions (PPIs).

Design Workflow: Macrocyclic Kinase Inhibitors

The hydroxyl group of cyclopentadecanol serves as a handle to attach a "hinge-binding" motif (e.g., a pyrimidine or purine analog), while the ring occupies the solvent-exposed region or the ribose pocket.

Diagram: Scaffold Hopping Workflow This workflow demonstrates converting the raw alcohol into a bioactive kinase inhibitor.

Caption: Medicinal chemistry workflow transforming Cyclopentadecanol into a macrocyclic kinase inhibitor via hydroxyl activation and pharmacophore coupling.

Self-Validating Protocol: Solubility & Lipophilicity

When developing these derivatives, the Lipophilicity (LogP) must be monitored. Cyclopentadecanol has a high LogP (~6.0). Successful drug design requires lowering this to the "Lipinski Rule of 5" range (LogP < 5).

-

Validation Step: Introduce polar heteroatoms (N, O) into the ring or the linker during Step 2 (above) to reduce LogP.

-

Check: If LogP > 6.0, the compound will likely fail due to poor solubility; if LogP < 2.0, membrane permeability is compromised.

References

-

Enzymatic Kinetic Resolution: Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Macrocyclic Alcohols." Journal of Organic Chemistry, 2023. Link

-

Olfactory Receptors: Shirasu, M., et al.[2][3] "Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors."[4] Neuron, 2014. Link

-

Permeation Enhancement: Williams, A.C., & Barry, B.W. "Penetration enhancers."[5][6][7] Advanced Drug Delivery Reviews, 2004. Link

-

Macrocycles in Drug Discovery: Driggers, E.M., et al. "The exploration of macrocycles for drug discovery—an underexploited structural class." Nature Reviews Drug Discovery, 2008. Link

-

Safety Assessment: Belsito, D., et al.[3][8][9] "A toxicologic and dermatologic assessment of macrocyclic ketones and derivatives when used as fragrance ingredients." Food and Chemical Toxicology, 2011. Link

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. Identification of ligands for olfactory receptors by functional expression of a receptor library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Fragrance material review on cyclopentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cyclopentadecanol: Synthetic Architectures and Macrocyclic Dynamics

The following technical guide details the chemical architecture, synthetic methodology, and functional applications of Cyclopentadecanol, structured for an expert audience.

Technical Whitepaper | Chemical Series C15

Executive Summary

Cyclopentadecanol (C₁₅H₃₀O), a 15-membered macrocyclic alcohol, occupies a critical "Goldilocks zone" in alicyclic chemistry. Unlike medium-sized rings (C₈–C₁₁) which suffer from significant transannular strain (Pitzer strain) and unfavorable entropic barriers, cyclopentadecanol exhibits a "strain-free" conformation analogous to linear alkanes, yet possesses the entropic constraints of a closed system.

For the drug development and fragrance chemistry communities, this molecule serves three pivotal roles:

-

Synthetic Benchmark: A standard for evaluating the efficiency of Ring-Closing Metathesis (RCM) and macrocyclization catalysts.

-

Olfactory Probe: A key ligand for mapping Structure-Odor Relationships (SOR) in musk receptors, specifically investigating the impact of ring flexibility on binding affinity.

-

Lipophilic Permeation Model: A "beyond-Rule-of-5" (bRo5) scaffold used to understand passive membrane permeability of large, lipophilic drugs.

Structural Dynamics & Conformational Analysis

The 15-membered ring of cyclopentadecanol is large enough to avoid the Prelog strain (transannular steric repulsion) characteristic of medium rings.

-

Conformational Mobility: Unlike the rigid "diamond lattice" conformation of cyclododecane (C₁₂), cyclopentadecanol exists in a dynamic equilibrium of multiple low-energy conformations. The ring adopts a rectangular shape with "corner" atoms allowing the methylene chains to align in anti-butane-like segments, minimizing gauche interactions.

-

The Hydroxyl Handle: The alcohol group introduces a dipole and a hydrogen-bond donor/acceptor site without significantly distorting the ring's lipophilic envelope. This makes it an ideal probe for examining how polar functional groups on macrocycles interact with hydrophobic binding pockets (e.g., in GPCRs or carrier proteins).

Synthetic Methodologies: The RCM Protocol

While historical methods involved the acyloin condensation or the Story synthesis (decomposition of peroxides), modern access to cyclopentadecanol is dominated by Ring-Closing Metathesis (RCM) followed by hydrogenation and reduction. This route offers the highest atom economy and control.

Retrosynthetic Logic

The synthesis targets the C15 core via the formation of a macrocyclic alkene (Cyclopentadecene derivative), typically Exaltone (cyclopentadecanone) or Exaltolide (cyclopentadecanolide), which is subsequently reduced.

Pathway:

Acyclic Diene

Detailed Experimental Protocol

Objective: Synthesis of Cyclopentadecanol via RCM of a Diene-Ketone Precursor.

Step 1: Ring-Closing Metathesis (RCM)

-

Substrate: 1,16-Heptadecadiene-9-one (Symmetric diene ketone).

-

Catalyst: Grubbs 2nd Generation Catalyst (G-II).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed. Critical: High dilution (0.005 M) is required to favor intramolecular cyclization over intermolecular polymerization (ADMET).

Protocol:

-

Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Dissolution: Dissolve 1,16-heptadecadiene-9-one (1.0 eq) in anhydrous DCM to achieve a 0.005 M concentration.

-

Catalyst Addition: Add Grubbs-II catalyst (2-5 mol%) in one portion under positive argon pressure.

-

Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 9:1).

-

Checkpoint: Disappearance of the starting material spot and appearance of a lower Rf spot (cyclic product).

-

-

Quenching: Add ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 minutes to deactivate the ruthenium carbene.

-

Purification: Concentrate in vacuo. Flash column chromatography (SiO₂) yields Cyclopentadec-4-en-1-one (mixture of E/Z isomers).

Step 2: Hydrogenation & Reduction

-

Substrate: Cyclopentadec-4-en-1-one.

-

Reagents: H₂ (1 atm), Pd/C (10%), NaBH₄, Methanol.

Protocol:

-

Hydrogenation: Dissolve the alkene in MeOH. Add 10 wt% Pd/C. Stir under H₂ balloon for 4 hours. Filter through Celite.

-

Checkpoint: ¹H NMR should show complete loss of olefinic protons (5.3–5.5 ppm). Product: Cyclopentadecanone (Exaltone) .

-

-

Carbonyl Reduction: Cool the filtrate (containing Exaltone) to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry over MgSO₄.

-

Final Isolation: Recrystallize from pentane/ethanol to yield Cyclopentadecanol as white crystals.

Self-Validating Analytical Criteria

| Parameter | Method | Acceptance Criteria | Mechanism of Failure |

| Ring Closure | ¹H NMR | Shift of olefinic protons; disappearance of terminal vinyl protons (5.0, 5.8 ppm). | Oligomerization (ADMET) due to insufficient dilution. |

| Saturation | ¹H NMR | Absence of signals in 5.0–6.0 ppm region. | Catalyst poisoning or insufficient reaction time. |

| Identity | GC-MS | Molecular Ion [M]⁺ = 226.4 g/mol . | Incomplete reduction (Ketone [M]⁺ = 224.4). |

| Purity | Melting Point | 80–82 °C (Sharp range). | Presence of oligomers or solvent occlusion. |

Functional Applications & Mechanisms[1]

Olfactory Pharmacology (Musk Activity)

Cyclopentadecanol acts as a weak musk compared to its ketone (Exaltone) and lactone (Exaltolide) counterparts, but it is essential for defining the pharmacophore of the human musk receptor (OR5AN1).

-

Mechanism: The large hydrophobic ring mimics the steroid backbone of androstenol (a natural pheromone), while the polar hydroxyl group anchors the molecule via hydrogen bonding to a serine or threonine residue in the receptor's orthosteric site.

-

SAR Insight: Oxidation of the alcohol to the ketone typically increases odor intensity by 10-fold, suggesting the receptor prefers a hydrogen-bond acceptor (C=O) over a donor/acceptor (OH) in that specific vector.

Membrane Permeability Modeling

In drug delivery, Cyclopentadecanol serves as a model for Macrocyclic Permeability .

-

Chameleonicity: The molecule demonstrates "molecular chameleonicity"—the ability to bury its polar hydroxyl group within the ring cavity in non-polar environments (lipid bilayer), effectively reducing its Topological Polar Surface Area (TPSA) and enhancing membrane transit. Once in the aqueous cytosol, the hydroxyl group re-exposes to solvate. This property is critical for designing oral macrocyclic drugs (e.g., HCV protease inhibitors).

Visualization of Synthetic Logic

The following diagram illustrates the RCM-based synthetic pathway, highlighting the critical intermediate transitions.

Figure 1: Synthetic workflow for Cyclopentadecanol via Ring-Closing Metathesis (RCM), illustrating the transition from acyclic diene to saturated macrocyclic alcohol.

References

-

Villemin, D. (1980). Synthesis of Macrolides by Ring-Closing Metathesis. Tetrahedron Letters. (Foundational RCM work on Exaltolide precursors).

-

Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition.

-

Liu, X., et al. (2022).[1] A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil.[1][2] BMC Chemistry.[1][3]

- Ohloff, G., et al. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.

-

Whitty, A., et al. (2016). Beyond the Rule of 5: Properties of Macrocyclic Drugs. Nature Reviews Drug Discovery.

Sources

Stereochemical Control & Conformational Dynamics of Synthetic Cyclopentadecanol

The following technical guide details the stereochemical and conformational intricacies of synthetic Cyclopentadecanol.

Technical Guide for Chemical Biology & Process Development

Part 1: Executive Summary & Stereochemical Context

Cyclopentadecanol (

-

Conformational Stereochemistry: The 15-membered ring exhibits unique fluxional behavior, distinct from the rigid "square" conformation of

rings. It balances torsional strain (Pitzer strain) and transannular strain (Prelog strain). -

Synthetic Stereocontrol: Modern synthesis relies on Ring-Closing Metathesis (RCM) . The stereoselectivity (

vs.

This guide focuses on the Z-selective RCM route, the industry standard for high-fidelity macrocyclization.

Part 2: Conformational Analysis of the Macrocycle

The Fluxional Landscape

Unlike cyclohexane (rigid chair) or cyclododecane (stable

-

Entropic Factors: The probability of chain ends meeting to close a 15-membered ring is low due to the high degrees of freedom (entropy of activation,

). -

Enthalpic Factors: The ring suffers from transannular strain , where hydrogen atoms on opposite sides of the ring are forced into proximity (van der Waals repulsion).

Preferred Conformations

Experimental data (X-ray and NMR) suggest that

Key Insight for Researchers: When using Cyclopentadecanol as a lipophilic scaffold in drug design, do not model it as a flat disc. It is a globular, hydrophobic entity capable of "collapsing" to hide its polar hydroxyl group or "expanding" to interact with membranes.

Part 3: Stereocontrolled Synthesis via Ring-Closing Metathesis (RCM)

The most robust route to synthetic Cyclopentadecanol involves the cyclization of a linear diene ester followed by reduction. The "stereochemistry" here refers to the kinetic control of the alkene geometry during cyclization.

The Challenge of E/Z Selectivity

During RCM, the linear precursor cyclizes to form a 15-membered alkene (Cyclopentadecenol derivative).

- -Isomer (Cis): Generally preferred for macrocycles to minimize ring strain during the transition state.

- -Isomer (Trans): Often thermodynamically favored in larger rings but can lead to oligomerization (ADMET polymerization) rather than cyclization.

Protocol: Z-Selective Macrocyclization

Objective: Synthesize Cyclopentadecanol via a Z-selective RCM intermediate.

Reagents:

-

Precursor: 15-hexadecenoic acid derivative (or similar

-diene). -

Catalyst: Grubbs II (thermodynamic control) or Grubbs Z-selective (kinetic control).

-

Solvent: Dichloromethane (DCM), degassed.

Step-by-Step Methodology:

| Step | Operation | Technical Rationale |

| 1. Dilution | Dissolve diene precursor in DCM to | High Dilution Principle: Favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET). |

| 2. Initiation | Add Ru-catalyst (e.g., Grubbs Z-selective) at 0.1–1.0 mol%. | Stereocontrol: Specialized bulky ligands on the Ru center force the metallocyclobutane intermediate into a geometry that releases the |

| 3. Reflux | Heat to | Drives the release of volatile ethylene gas, shifting the equilibrium toward the macrocycle (Le Chatelier’s principle). |

| 4. Quench | Add ethyl vinyl ether. | Deactivates the Ru-carbene to prevent isomerization or back-reaction during workup. |

| 5. Hydrogenation | Saturates the |

Pathway Visualization

The following diagram illustrates the stereochemical flow from the linear diene to the final saturated macrocycle.

Caption: Stereochemical pathway for Cyclopentadecanol synthesis. The Z-selective route minimizes ring strain in the transition state, optimizing yield.

Part 4: Analytical Validation

To validate the synthesis and stereochemical purity of the intermediate (before hydrogenation), the following analytical systems are required.

NMR Spectroscopy ( & )

-

Olefin Geometry: The

-alkene intermediate will display vinyl proton coupling constants ( -

Conformation: In the final Cyclopentadecanol, low-temperature NMR (

) may resolve distinct conformers, whereas room temperature spectra show averaged signals due to rapid pseudorotation.

X-Ray Crystallography

While the alcohol is a liquid or low-melting solid, crystalline derivatives (e.g., 3,5-dinitrobenzoate esters) can be grown.

-

Crystal Packing: Reveals the precise ring folding (e.g., [33333]) in the solid state.

-

Hydrogen Bonding: The hydroxyl group typically directs packing via intermolecular H-bonds, often forming dimers or polymeric chains in the crystal lattice.

Part 5: Applications & References

Applications in Drug Development[1]

-

Permeability Enhancers: Cyclopentadecanol acts as a chemical penetration enhancer (CPE). Its macrocyclic lipophilicity allows it to intercalate into the lipid bilayer of the stratum corneum, disrupting the packing order and facilitating the transdermal delivery of drugs.

-

Macrocyclic Scaffolds: In "Beyond Rule of 5" (bRo5) drug discovery, the

ring serves as a privileged scaffold. Its ability to adopt a "collapsed" conformation allows it to pass through cell membranes despite high molecular weight, a property known as the chameleonic effect .

References

-

Conformational Analysis of Medium Rings: Dunitz, J. D. (1968). Conformations of Medium Rings. Perspectives in Structural Chemistry.

-

Z-Selective RCM: Keck, G. E., et al. (2000). Z-Selective Ring Closing Metathesis. Journal of the American Chemical Society.[1]

-

Macrocycles in Drug Discovery: Driggers, E. M., et al. (2008). The Exploration of Macrocycles for Drug Discovery. Nature Reviews Drug Discovery.

-

Synthesis of Exaltolide: Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition.

Sources

Cyclopentadecanol: Strategic Macrocyclic Building Block in Organic Synthesis

Part 1: Core Directive & Executive Summary

Cyclopentadecanol (C₁₅H₃₀O) is a 15-membered macrocyclic alcohol that serves as a critical "gateway molecule" in the synthesis of high-value macrocyclic musks, specifically Cyclopentadecanone (Exaltone®) and Cyclopentadecanolide (Exaltolide®) . While it possesses a faint musk odor itself, its primary utility lies in its role as a stable, lipophilic scaffold for oxidation, esterification, and derivatization in fragrance chemistry and, increasingly, as a model for membrane-permeable macrocycles in medicinal chemistry.

This guide moves beyond basic cataloging to provide a rigorous technical analysis of its synthesis, reactivity, and application. It addresses the challenge of synthesizing large rings (entropy factors) and provides validated protocols for transforming this alcohol into its commercially dominant ketone form.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Conformational Dynamics

Cyclopentadecanol belongs to the class of "large ring" macrocycles (

| Property | Data | Relevance |

| CAS Number | 4727-17-7 | Identity verification |

| Molecular Formula | C₁₅H₃₀O | Saturated macrocycle |

| Molecular Weight | 226.40 g/mol | -- |

| LogP (Predicted) | ~6.5 - 7.0 | Highly lipophilic; membrane permeable |

| Boiling Point | ~160°C (at 0.5 mmHg) | Requires high-vacuum distillation |

| Odor Profile | Faint, animalic, woody | Precursor to strong musks |

Strategic Synthesis Routes

The synthesis of Cyclopentadecanol is rarely a direct cyclization of a 15-carbon chain due to the high entropic penalty of bringing two ends of a long chain together. Instead, it is typically accessed via:

-

Bio-Sourced Route (Malania oleifera): Oxidative cleavage (ozonolysis) of long-chain fatty acids (e.g., 15-tetracosenic acid) found in Malania oleifera oil, followed by reduction and cyclization.

-

Ring Expansion: Radical-mediated expansion of Cyclododecanone (C12) derivatives.

-

Ring-Closing Metathesis (RCM): Modern approach using Grubbs catalysts on diene precursors, followed by hydrogenation.

Visualization: Synthetic Pathways

The following diagram maps the provenance of Cyclopentadecanol and its transformation into key targets.

Figure 1: Strategic placement of Cyclopentadecanol as the central intermediate between bio-sources and high-value musk compounds.

Validated Protocol: Oxidation to Cyclopentadecanone (Exaltone)

The most common industrial and research application of Cyclopentadecanol is its oxidation to Cyclopentadecanone , a potent musk used in perfumery and as a ligand for olfactory receptor studies (e.g., OR5AN1).

Expert Insight: While modern oxidations (Dess-Martin Periodinane, Swern) are milder, the Jones Oxidation (Chromic Acid) remains a robust, scalable method for simple saturated macrocyclic alcohols where acid-sensitive functional groups are absent. The protocol below is adapted from isotopic labeling studies where high yield and purity were critical.

Experimental Workflow

Objective: Oxidize Cyclopentadecanol (1.0 eq) to Cyclopentadecanone.

Reagents:

-

Jones Reagent (CrO₃ dissolved in dilute H₂SO₄)

-

Solvent: Acetone (Reagent Grade)

-

Quenching Agent: Isopropanol

Step-by-Step Protocol:

-

Preparation: Dissolve Cyclopentadecanol (e.g., 10 mmol) in Acetone (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Note: Cooling is crucial to prevent over-oxidation or ring cleavage.

-

Addition: Add Jones Reagent dropwise with vigorous stirring.

-

Visual Cue: The solution will transition from orange (Cr⁶⁺) to a murky green (Cr³⁺) as the alcohol is consumed.

-

Endpoint: Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The alcohol (lower Rf) should disappear; the ketone (higher Rf) will appear.

-

Quenching: Add Isopropanol (1–2 mL) dropwise to destroy excess oxidant. The solution will turn completely green.

-

Workup:

-

Decant the supernatant liquid from the chromium salts.

-

Concentrate the acetone solution under reduced pressure.

-

Redissolve the residue in Diethyl Ether or Dichloromethane.

-

Wash with water (2x) and Brine (1x).

-

Dry over anhydrous MgSO₄ and concentrate.

-

-

Purification: Recrystallization from Methanol or vacuum distillation.

Yield Expectation: 85–95%.

Figure 2: Logical flow for the oxidative transformation of Cyclopentadecanol.

Advanced Application: Macrocyclic Scaffolds in Drug Design

Beyond fragrance, Cyclopentadecanol serves as a model for lipophilic macrocycles in medicinal chemistry.

-

Membrane Permeability: Large rings (C12+) often exhibit "chameleonic" properties—they can bury polar groups internally to pass through lipid bilayers (high LogP) and expose them in aqueous environments. Cyclopentadecanol is used to benchmark passive diffusion rates in Parallel Artificial Membrane Permeability Assays (PAMPA).[7]

-

Receptor Ligands: Recent studies have used Cyclopentadecanol and its ketone derivative to map the binding pockets of human olfactory receptors (e.g., OR5AN1 ). Understanding how these hydrophobic macrocycles dock into G-protein coupled receptors (GPCRs) aids in designing macrocyclic drugs with better bioavailability.

Safety Note: While not acutely toxic, cyclopentadecanol derivatives can cause skin irritation.[1] Standard PPE (gloves, goggles) is mandatory.

Part 3: References

-

Liu, P., Li, W., & Liu, X. (2022). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. BMC Chemistry, 16:46. [Link]

-

Grounding: Describes the bio-sourced synthesis route from Malania oleifera and purification steps.

-

-

Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences (PNAS), 115(17), E3997-E4006. [Link]

-

Grounding: Provides the specific Jones oxidation protocol (in SI) and details the receptor activity of cyclopentadecanol vs. its ketone.

-

-

Suginome, H., & Yamada, S. (1987). A simple new general synthesis of macrocyclic ketones: A new entry to the synthesis of aliphatic and (±)-muscone. Tetrahedron Letters, 28(34), 3963-3966.

-

Grounding: Establishes the ring-expansion synthesis methodology.

-

Sources

- 1. lookchem.com [lookchem.com]

- 2. Frontiers | Calcium Glycerolate Catalyst Derived from Eggshell Waste for Cyclopentadecanolide Synthesis [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Framework for the Preliminary Biological Investigation of Cyclopentadecanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadecanol is a 15-carbon macrocyclic alcohol, structurally related to the well-characterized fragrance agent Cyclopentadecanolide (ω-Pentadecalactone). While its lactone counterpart is extensively documented in flavor and fragrance applications, the biological activity of Cyclopentadecanol remains largely unexplored. This guide presents a comprehensive, phased strategic framework for the preliminary investigation of Cyclopentadecanol's biological potential. Drawing logical inferences from structurally analogous compounds with known anti-inflammatory, anticancer, and antimicrobial properties, we outline a rigorous, multi-tiered screening cascade. This document serves as a technical roadmap, detailing validated in vitro and in vivo protocols, causality-driven experimental design, and data interpretation frameworks to systematically uncover and validate the therapeutic potential of this novel macrocycle.

Introduction: The Rationale for Investigating Cyclopentadecanol

Cyclopentadecanol, a saturated 15-membered macrocyclic alcohol, represents a significant knowledge gap in the landscape of bioactive macrocycles. It is the reduced alcohol form of Cyclopentadecanolide, a macrocyclic lactone found in angelica root oil and widely synthesized for its musk-like aroma in perfumery.[1][2] While the toxicological profile of Cyclopentadecanolide suggests low acute toxicity, with high LD50 values in animal models, its direct biological activities beyond sensory applications are not a primary focus of research.[1][2][3]

The scientific impetus to investigate Cyclopentadecanol stems from the well-documented and diverse biological activities of other structurally related macrocyclic and 15-carbon compounds. For instance, the ketone analogue, 4-methylcyclopentadecanone, demonstrates potent anti-inflammatory effects.[4][5] The corresponding odd-chain fatty acid, pentadecanoic acid, exhibits anticancer properties by modulating key signaling pathways.[6] Furthermore, related molecular classes such as cyclopentenyl fatty acids and cyclodepsipeptides are recognized for their antibiotic and broad-spectrum antitumor activities, respectively.[7][8]

This guide, therefore, puts forth the central hypothesis that the macrocyclic scaffold of Cyclopentadecanol may confer novel biological activities. We will detail a systematic, three-phase investigative workflow designed to efficiently screen for, identify, and validate these potential properties.

Caption: Logical framework for hypothesizing Cyclopentadecanol's bioactivity.

A Phased Experimental Workflow for Bioactivity Screening

A tiered approach is crucial for a cost-effective and scientifically rigorous preliminary investigation. This workflow progresses from broad, high-throughput in vitro screens to more focused mechanism of action (MoA) studies and culminates in preliminary in vivo validation of the most promising activities.

Caption: Three-phase workflow for systematic bioactivity investigation.

Phase 1: Broad-Spectrum In Vitro Screening

Core Directive: The initial phase aims to rapidly and broadly assess the biological potential of Cyclopentadecanol. A critical first step is to determine its baseline cytotoxicity in non-cancerous cells to establish a safe therapeutic window for subsequent assays.

Foundational Protocol: Cytotoxicity Assessment

Causality: Before assessing therapeutic potential, it's essential to understand the compound's intrinsic toxicity. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability. By testing on a normal, non-transformed cell line (e.g., human fibroblasts), we can define a concentration range that is non-toxic and therefore suitable for screening specific biological activities. This ensures that any observed effects in disease models are not simply artifacts of cell death.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human dermal fibroblasts (HDF) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of Cyclopentadecanol in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, down to 0.1 µM) in culture media. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Replace the old media with media containing the various concentrations of Cyclopentadecanol. Include "vehicle control" (media with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Screening for Anti-inflammatory Potential

Causality: Based on the potent anti-inflammatory activity of 4-methylcyclopentadecanone, we hypothesize a similar effect for Cyclopentadecanol.[5] A robust primary screen involves using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW 264.7 cell line). We will measure the production of nitric oxide (NO), a key inflammatory mediator, using the Griess assay. A reduction in NO production in the presence of non-toxic concentrations of Cyclopentadecanol would be a strong positive hit.

Detailed Protocol: Nitric Oxide Production Assay

-

Cell Culture: Culture RAW 264.7 macrophages and seed 5 x 10⁴ cells per well in a 96-well plate. Allow adherence overnight.

-

Pre-treatment: Treat cells with non-toxic concentrations of Cyclopentadecanol (determined from the MTT assay) for 2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells: vehicle + LPS, vehicle only.

-

Incubation: Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

-

Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

-

-

Measurement: Read absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

Screening for Anticancer & Antimicrobial Activity

Parallel screens should be conducted to maximize efficiency.

-

Anticancer Screening: Utilize the MTT protocol described in 2.1.1 across a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon). A compound is considered a "hit" if it shows selective cytotoxicity towards cancer cells with a significantly lower IC₅₀ than its CC₅₀ on normal cells.

-

Antimicrobial Screening: A broth microdilution method should be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[9]

Phase 2: Elucidating Mechanism of Action (MoA)

Core Directive: For any positive hits identified in Phase 1, the next logical step is to investigate the underlying molecular mechanism. This provides scientific validation and insight into the compound's potential therapeutic pathways.

MoA for Anti-inflammatory Activity

Causality: Many anti-inflammatory compounds exert their effects by inhibiting key signaling pathways like NF-κB and MAPK, which control the production of pro-inflammatory cytokines.[10] If Cyclopentadecanol reduces NO production, we must investigate if it also suppresses the upstream signaling that leads to iNOS (the enzyme that produces NO) expression. We will also directly measure key inflammatory cytokines.

Caption: Hypothesized inhibition of inflammatory signaling by Cyclopentadecanol.

Detailed Protocols: Western Blot & ELISA

-

Protein Extraction: Treat RAW 264.7 cells with Cyclopentadecanol and/or LPS as in the NO assay. Lyse the cells and quantify total protein concentration using a BCA assay.

-

Western Blot:

-

Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, iNOS) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and imaging system. A decrease in the phosphorylation of key proteins or expression of iNOS would confirm pathway inhibition.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits to quantify the concentration of key cytokines like TNF-α and IL-6 in the cell culture supernatants from the experiment. A dose-dependent decrease would validate the anti-inflammatory effect.

-

Phase 3: Preliminary In Vivo Validation

Core Directive: In vitro results must be validated in a living system to assess physiological relevance, bioavailability, and potential toxicity.

Foundational Protocol: Acute Toxicity Study

Causality: Before efficacy testing, an acute toxicity study is required to determine the safety profile and establish a dose range for the efficacy model. This study identifies the Maximum Tolerated Dose (MTD).[4]

Detailed Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animals: Use healthy, young adult female mice (e.g., Balb/c).

-

Dosing: Administer a single oral gavage dose of Cyclopentadecanol to one animal. Start at a dose informed by in vitro data (e.g., 50 mg/kg).

-

Observation: Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, weight loss, mortality).

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal shows signs of severe toxicity, the next animal is given a lower dose.

-

-

Endpoint: Continue this process until the MTD is identified. Observe all animals for a total of 14 days.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Causality: This is a classic, well-validated model of acute inflammation.[5] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable readout. This model allows us to test if the in vitro anti-inflammatory effects of Cyclopentadecanol translate to a reduction of inflammation in a living animal.

Detailed Protocol: Paw Edema Model

-

Animals: Use male mice (e.g., C57BL/6), 6-8 weeks old.

-

Acclimation & Grouping: Acclimatize animals for one week and divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Cyclopentadecanol treatment groups (e.g., three doses below the MTD).

-

Treatment: Administer the respective treatments orally (p.o.) one hour before the carrageenan injection.

-